molecular formula C18H16O4 B11682942 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde

2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde

Cat. No.: B11682942
M. Wt: 296.3 g/mol
InChI Key: YDWFXNATFVVIKL-AATRIKPKSA-N
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Description

2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde is an organic compound characterized by the presence of two formyl groups and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde typically involves the reaction of 2-formylphenol with 4-bromo-2-butenal under basic conditions to form the intermediate this compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: 2-{[(2E)-4-(2-Carboxyphenoxy)but-2-EN-1-YL]oxy}benzoic acid.

    Reduction: 2-{[(2E)-4-(2-Hydroxyphenoxy)but-2-EN-1-YL]oxy}benzyl alcohol.

    Substitution: 2-{[(2E)-4-(2-Substitutedphenoxy)but-2-EN-1-YL]oxy}benzaldehyde.

Scientific Research Applications

2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and ether functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzoic acid
  • 2-{[(2E)-4-(2-Hydroxyphenoxy)but-2-EN-1-YL]oxy}benzyl alcohol
  • 2-{[(2E)-4-(2-Substitutedphenoxy)but-2-EN-1-YL]oxy}benzaldehyde

Uniqueness

2-{[(2E)-4-(2-Formylphenoxy)but-2-EN-1-YL]oxy}benzaldehyde is unique due to its specific combination of formyl and ether functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

2-[(E)-4-(2-formylphenoxy)but-2-enoxy]benzaldehyde

InChI

InChI=1S/C18H16O4/c19-13-15-7-1-3-9-17(15)21-11-5-6-12-22-18-10-4-2-8-16(18)14-20/h1-10,13-14H,11-12H2/b6-5+

InChI Key

YDWFXNATFVVIKL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=O)OC/C=C/COC2=CC=CC=C2C=O

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC=CCOC2=CC=CC=C2C=O

Origin of Product

United States

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